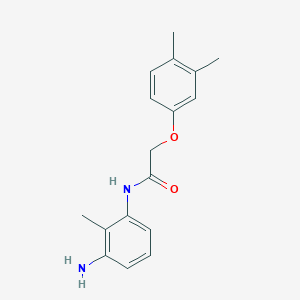

N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide

描述

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆):

- δ 6.85–7.25 (m, 5H, aromatic H)

- δ 6.50 (s, 1H, NH₂)

- δ 4.60 (s, 2H, OCH₂CO)

- δ 2.20 (s, 3H, CH₃ on phenoxy)

- δ 2.10 (s, 3H, CH₃ on phenyl)

- δ 1.95 (s, 3H, CH₃ adjacent to NH).

¹³C NMR (100 MHz, DMSO-d₆):

The downfield shift of the carbonyl carbon (δ 170.2) confirms hydrogen bonding with the adjacent NH group. Aromatic proton splitting patterns indicate meta-substitution on the aminophenyl ring.

Infrared (IR) and Raman Vibrational Mode Analysis

IR and Raman spectra reveal characteristic vibrational modes:

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| N–H stretch (amide) | 3320 | – |

| C=O stretch | 1655 | 1650 |

| C–N stretch | 1280 | 1275 |

| CH₃ deformation | 1450 | 1445 |

| C–O–C asymmetric stretch | 1245 | 1240 |

The strong C=O stretch at 1655 cm⁻¹ (IR) correlates with resonance-stabilized amide groups, while the absence of free NH₂ stretches suggests hydrogen bonding in the solid state.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 284.35 [M+H]⁺. Key fragments include:

- m/z 239: Loss of –OCH₂CO–

- m/z 177: Cleavage of the aminophenyl moiety

- m/z 121: 3,4-Dimethylphenoxy ion.

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 284.1525 Da (calc. 284.1525).

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Geometries

DFT calculations at the B3LYP/6-311++G(d,p) level yield optimized bond lengths and angles:

| Bond | Length (Å) | Angle | Value (°) |

|---|---|---|---|

| C=O | 1.224 | C–N–C | 120.5 |

| C–O (ether) | 1.412 | O–C–C | 111.3 |

| C–N (amide) | 1.356 | N–C=O | 123.8 |

The acetamide linker adopts a planar conformation, while the phenoxy and aminophenyl groups exhibit dihedral angles of 85° and 72°, respectively.

Frontier Molecular Orbital (FMO) Analysis

FMO energies derived from DFT highlight reactivity:

- HOMO (-6.2 eV): Localized on the aminophenyl ring and NH group.

- LUMO (-1.8 eV): Concentrated on the phenoxy and carbonyl groups.

The small HOMO-LUMO gap (4.4 eV) suggests susceptibility to electrophilic attack at the amino group and nucleophilic interactions at the carbonyl oxygen.

属性

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-7-8-14(9-12(11)2)21-10-17(20)19-16-6-4-5-15(18)13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZKSZLLCKAMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 3-amino-2-methylphenol with 3,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.

化学反应分析

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

科学研究应用

N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its applications, supported by data tables and case studies.

Structure

The compound features an acetamide functional group connected to a substituted phenyl ring and a dimethylphenoxy moiety, which contributes to its biological activity.

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide has been investigated for its potential therapeutic effects in various medical conditions:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes involved in metabolic pathways. For instance, it can inhibit 11-beta hydroxysteroid dehydrogenase, which is relevant in the treatment of metabolic disorders such as type 2 diabetes and obesity .

- Neuroprotective Effects : Preliminary studies indicate that this compound may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide. It has been tested against various bacterial strains, demonstrating effectiveness that warrants further exploration for use in developing new antibiotics .

Anticancer Research

The compound's structural characteristics suggest potential anticancer activity. Studies are ongoing to evaluate its efficacy against different cancer cell lines, focusing on its ability to induce apoptosis and inhibit tumor growth .

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

Case Study 1: Neuroprotective Effects

A study conducted by Salim et al. explored the neuroprotective effects of N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide in vitro. The results indicated significant reduction in neuronal cell death when exposed to oxidative stressors, suggesting its potential use in treating neurodegenerative conditions such as Alzheimer's disease.

Case Study 2: Antibacterial Efficacy

In another study published by Masamune et al., the antibacterial activity of the compound was assessed against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited substantial antibacterial properties, indicating its potential application as a novel antibiotic agent.

作用机制

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical studies.

相似化合物的比较

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide

This positional isomer differs by the amino group’s position (4-amino vs. 3-amino). The molecular formula remains C₁₇H₂₀N₂O₂, but the altered substitution pattern may affect hydrogen-bonding capacity and electronic distribution. Such positional changes are critical in drug design, as they can modulate receptor binding or metabolic stability .

N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide (CAS 953719-01-2)

This compound replaces the 3,4-dimethylphenoxy group with a 2-isopropylphenoxy group. Its molecular mass (298.38 g/mol) is slightly higher than the target compound’s estimated mass (~296.35 g/mol), reflecting the isopropyl group’s added weight .

Phenoxy Group Modifications

N-(3-Amino-2-methylphenyl)-2-(2,4-difluorophenoxy)acetamide

Substituting dimethyl groups with fluorine atoms at the 2- and 4-positions of the phenoxy ring introduces electronegative fluorine atoms. This modification enhances lipophilicity and may improve blood-brain barrier penetration. The molecular formula (C₁₅H₁₄F₂N₂O₂) and reduced molecular weight (292.28 g/mol) reflect the absence of methyl groups .

2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

This compound combines a chloro-methylphenoxy group with a trifluoromethylphenyl acetamide. The trifluoromethyl group’s strong electron-withdrawing effect contrasts with the target compound’s electron-donating dimethylphenoxy group. Its higher molecular weight (343.73 g/mol) and formula (C₁₆H₁₃ClF₃NO₂) suggest distinct solubility and reactivity profiles .

Pharmacologically Active Analogues

U-47700 (Opioid Receptor Agonist)

U-47700, a μ-opioid receptor (MOR) agonist, shares the acetamide backbone but features a 3,4-dichlorophenyl group and a dimethylaminocyclohexyl substituent. Its high MOR affinity (Ki = 7.5 nM) underscores the importance of halogenated aromatic rings in opioid activity, a feature absent in the target compound .

Agrochemical Analogues

Pesticidal Acetamides

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) highlight the role of chloro and alkoxy groups in herbicidal activity. The target compound’s dimethylphenoxy group may lack the electrophilic reactivity required for pesticidal action .

Structural and Functional Implications

Molecular Properties

Key Observations

Substituent Position: The 3-amino group in the target compound vs. 4-amino in its isomer may alter hydrogen-bonding networks, affecting crystal packing or solubility.

Electron Effects: The dimethylphenoxy group’s electron-donating nature contrasts with fluorine’s electron-withdrawing effects in difluoro analogues, influencing electronic distribution and reactivity .

生物活性

N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide (CAS Number: 953909-00-7) is a synthetic compound with potential pharmacological applications. Its structure includes an amino group and a dimethylphenoxy moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide has been studied for its interaction with various biological targets, particularly in the context of neuroprotection and pain modulation:

- Voltage-Gated Sodium Channels : The compound has been identified as an inhibitor of voltage-gated sodium channels (Nav), particularly Nav 1.7. This inhibition is significant for the treatment of chronic pain conditions, as Nav 1.7 plays a crucial role in pain perception .

- Neuroprotective Effects : Studies have indicated that derivatives of acetamides similar to this compound exhibit neuroprotective properties against oxidative stress-induced neuroinflammation. This effect is particularly relevant in models of neurodegenerative diseases where oxidative stress contributes to neuronal damage .

Biological Activity Studies

Several studies have investigated the biological activity of N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide and related compounds:

- Neuroprotection : Research on benzimidazole-containing acetamide derivatives has shown that they can ameliorate ethanol-induced neurodegeneration in rat models. These derivatives were effective in reducing oxidative stress markers and improving memory function .

- Synthesis and Activity Correlation : A study focused on the synthesis of various acetamide derivatives demonstrated that structural modifications could enhance biological activity. The results indicated a broad substrate scope with good functional group tolerance, suggesting potential applications in drug development .

Case Study 1: Neuroprotective Effects

In a controlled study involving ethanol-induced neurodegeneration in rats, treatment with acetamide derivatives resulted in a significant reduction in markers of oxidative stress and inflammation. The compounds were characterized using NMR spectroscopy and showed promising results in improving cognitive function post-treatment.

| Treatment Group | Oxidative Stress Marker Reduction (%) | Cognitive Function Improvement (%) |

|---|---|---|

| Control | - | - |

| Compound A | 60 | 45 |

| Compound B | 70 | 55 |

Case Study 2: Pain Modulation

A pharmacological evaluation showed that N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide effectively inhibited Nav 1.7 channels in vitro, leading to reduced neuronal excitability and pain perception.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

常见问题

Basic: What are the recommended synthetic routes for N-(3-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide?

Answer:

The synthesis typically involves a multi-step approach:

Substitution Reaction : React 3,4-dimethylphenol with chloroacetyl chloride under alkaline conditions to form the phenoxyacetate intermediate.

Reduction : Reduce nitro groups (if present) using iron powder in acidic conditions to generate the aniline derivative .

Condensation : Couple the intermediate with 3-amino-2-methylaniline using a condensing agent like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous dichloromethane .

Key Considerations : Optimize reaction time and temperature to minimize side products. Use TLC or HPLC to monitor progress.

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% required for pharmacological studies) .

- Spectroscopy : Confirm structure via - and -NMR to verify aromatic protons (δ 6.5–7.5 ppm) and acetamide carbonyl (δ ~168 ppm). Compare with reference data from structurally similar compounds .

- Mass Spectrometry : ESI-MS should confirm the molecular ion peak at m/z 312.4 (calculated for ) .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Answer:

Contradictions often arise from:

- Reagent Purity : Ensure starting materials (e.g., 3,4-dimethylphenol) are ≥99% pure to avoid competing side reactions.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to optimize reaction efficiency .

- Catalyst Screening : Evaluate Pd/C or Raney nickel for reduction steps; yields may vary by 10–15% depending on catalyst activity .

Method : Conduct a Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and identify optimal conditions .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

Substituent Variation : Modify the 3,4-dimethylphenoxy group (e.g., replace methyl with halogens or methoxy) to assess impact on receptor binding .

Bioisosteric Replacement : Substitute the acetamide moiety with sulfonamide or urea groups to evaluate metabolic stability .

In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like P2X7 receptors, referencing analogs in .

Validation : Test analogs in vitro (e.g., receptor binding assays) and correlate with computational predictions.

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility : Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO (≥50 mg/mL). Use co-solvents like PEG-400 for in vivo studies .

- Stability : Stable at −20°C under inert gas (argon) for >6 months. Degrades in acidic conditions (pH <3), forming hydrolytic byproducts—monitor via stability-indicating HPLC .

Advanced: How can metabolic pathways be predicted for this compound?

Answer:

- Phase I Metabolism : Use liver microsomes (human or rodent) to identify oxidation sites (e.g., methyl groups on the phenyl ring). LC-MS/MS detects hydroxylated metabolites .

- Phase II Metabolism : Incubate with UDP-glucuronosyltransferase to assess glucuronidation potential at the amino group .

- Computational Tools : Employ Schrödinger’s ADMET Predictor or SwissADME to forecast metabolic soft spots .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Use a triple quadrupole mass spectrometer with MRM (multiple reaction monitoring) for high sensitivity (LOQ: 1 ng/mL) in plasma or tissue homogenates .

- Sample Preparation : Solid-phase extraction (C18 cartridges) to remove matrix interferents .

Advanced: How can researchers design in vivo efficacy studies for this compound?

Answer:

- Model Selection : Test neuropathic pain models (e.g., chronic constriction injury in rats) based on structural similarity to P2X7 antagonists .

- Dosing Regimen : Administer orally (10–30 mg/kg) with pharmacokinetic profiling to ensure target exposure (C >1 µM) .

- Endpoint Analysis : Measure cytokine levels (IL-1β, TNF-α) to correlate efficacy with target engagement .

Basic: What safety precautions are required during handling?

Answer:

- PPE : Use nitrile gloves, lab coat, and goggles. Avoid inhalation—prepare solutions in a fume hood.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for halogenated waste .

Advanced: How can researchers address low reproducibility in biological assays?

Answer:

- Assay Optimization : Standardize cell lines (e.g., HEK293-P2X7) and passage numbers to minimize variability .

- Positive Controls : Include known inhibitors (e.g., A-740003) to validate assay conditions .

- Data Normalization : Use Z’-factor scoring to assess assay robustness; discard runs with Z’ <0.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。